molecular formula C16H20ClN3O2 B7543501 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide

2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide

Cat. No.: B7543501
M. Wt: 321.80 g/mol
InChI Key: WFCPFMDTYLAMDA-UHFFFAOYSA-N
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Description

2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-4-oxoquinazoline.

    Acylation: The 6-chloro-4-oxoquinazoline is then acylated with N,N-dipropylacetamide under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazolines.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other quinazoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit biological responses.

    Modulating Pathways: Affecting signaling pathways involved in cell growth, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-phenyl-4H-quinazoline-N3-oxide: A related quinazoline derivative with different substituents.

    2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Another quinazoline compound with a phenylacetamide group.

    6-chloro-3-(2-chloro-6-nitrobenzyl)-4(3H)-quinazolinone: A quinazolinone derivative with additional chloro and nitro groups.

Uniqueness

2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N,N-dipropylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N,N-dipropylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-3-7-19(8-4-2)15(21)10-20-11-18-14-6-5-12(17)9-13(14)16(20)22/h5-6,9,11H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCPFMDTYLAMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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